molecular formula C8H11NS B3051646 Pyridine, 2-[(ethylthio)methyl]- CAS No. 35250-74-9

Pyridine, 2-[(ethylthio)methyl]-

Cat. No.: B3051646
CAS No.: 35250-74-9
M. Wt: 153.25 g/mol
InChI Key: DVEPQWYESXJIBN-UHFFFAOYSA-N
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Description

Pyridine, 2-[(ethylthio)methyl]- (CAS: Not explicitly listed in provided evidence) is a pyridine derivative featuring an ethylthio-methyl substituent at the 2-position of the pyridine ring. This compound belongs to a class of sulfur-containing heterocycles, where the thioether group (-S-CH2-C2H5) imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-(ethylsulfanylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-7-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEPQWYESXJIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454550
Record name Pyridine, 2-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35250-74-9
Record name Pyridine, 2-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(ethylsulfanyl)methyl]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 2-[(ethylthio)methyl]-, can be achieved through various methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyl compounds with ammonia can yield pyridine derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic reactions. For example, the vapor-phase catalytic reaction of ammonia and acetylene can produce pyridine and its derivatives . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[(ethylthio)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Alkylating agents for SEAr and nucleophiles for SNAr reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of Pyridine, 2-[(ethylthio)methyl]- involves its interaction with molecular targets through its nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions. This interaction can influence various biochemical pathways, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyridine, 2-[(ethylthio)methyl]- with structurally and functionally related pyridine derivatives, including thioethers, amino-substituted pyridines, and fused-ring systems.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method
Pyridine, 2-[(ethylthio)methyl]- C8H11NS 153.25 (estimated) Not reported Ethylthio-methyl at C2 Not described in evidence
2-(Methylthio)pyridine C6H7NS 125.19 Not reported Methylthio at C2 Ullmann coupling or direct thiolation
9-Amino-5H-benzopyrano[2,3-b]pyridin-5-one C14H10N2O2 248.24 272–273 Amino at C9, fused benzopyran Skraup reaction with PPA
12H-Pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one C15H8N2O2 248.24 190–292 Fused tricyclic system Skraup reaction (71–84% yield)

Key Findings:

Substituent Effects: Thioether Groups: The ethylthio-methyl group in the target compound increases molecular weight and lipophilicity compared to 2-(methylthio)pyridine. Thioether substituents generally enhance π-electron delocalization in the pyridine ring, affecting reactivity in nucleophilic substitutions . Amino vs. Thioether: Amino-substituted derivatives (e.g., 9-amino-5H-benzopyrano[2,3-b]pyridin-5-one) exhibit higher polarity due to the -NH2 group, contrasting with the hydrophobic nature of thioethers.

Synthetic Routes: Thioether Derivatives: While 2-(methylthio)pyridine is synthesized via Ullmann coupling or direct thiolation, the ethylthio-methyl analog may require modified alkylation conditions (e.g., using ethyl iodide instead of methyl iodide) . Fused-Ring Systems: Skraup reactions (using glycerol, H2SO4, and FeSO4) are effective for synthesizing fused pyridine-quinoline systems (e.g., 12H-pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one), achieving yields up to 84% .

Spectroscopic Characterization: 1H-NMR: Thioether-substituted pyridines show deshielded aromatic protons (δ 7.5–9.3 ppm) due to electron-withdrawing effects. For example, 12H-pyrido[3',2':5,6]pyrano[2,3-h]quinolin-12-one exhibits distinct doublets at δ 7.79 (J=8.3 Hz) and 8.16 (J=8.3 Hz) for the fused-ring protons . MS Data: Fused-ring derivatives (e.g., C15H8N2O2) display molecular ion peaks at m/z 248 (M+), consistent with elemental analysis (C: 72.39–72.72%, H: 3.25–3.33%, N: 11.22–11.39%) .

Biological Activity

Pyridine derivatives, including Pyridine, 2-[(ethylthio)methyl]- , are of significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by various research studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

Pyridine, 2-[(ethylthio)methyl]- (CID 412543) is characterized by a pyridine ring substituted with an ethylthio group and a methyl group. Its molecular formula is C7H9NSC_7H_9NS and it has notable physical properties that contribute to its biological activities.

PropertyValue
Molecular Weight155.22 g/mol
Boiling Point161 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values for related pyridine compounds have been reported as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of the ethylthio group in pyridine derivatives enhances their interaction with microbial targets, potentially increasing their efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.

  • In vitro studies have demonstrated that certain pyridine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • For example, specific derivatives showed IC50 values around 0.04 μmol , indicating potent anti-inflammatory effects .

Anticancer Potential

Emerging research suggests that pyridine compounds may also possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been explored:

  • A study highlighted the cytotoxic effects of certain pyridine derivatives on breast cancer cell lines, revealing cell viability reductions at concentrations as low as 10 μM .
  • The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyridine derivatives, including Pyridine, 2-[(ethylthio)methyl]- . The results indicated:

  • Effective inhibition against E. coli and Bacillus subtilis with MIC values ranging from 6.25–12.5 μg/mL .
  • Enhanced activity when combined with gold nanoparticles, suggesting potential for developing novel antimicrobial agents .

Case Study 2: Anti-inflammatory Assessment

In a controlled experiment assessing the anti-inflammatory effects of pyridine derivatives:

  • Compounds were tested using carrageenan-induced paw edema models in rats.
  • Results showed significant reduction in edema comparable to indomethacin, with ED50 values indicating strong efficacy .

Structure-Activity Relationship (SAR)

The biological activities of Pyridine, 2-[(ethylthio)methyl]- can be influenced by its structural features:

  • Substituents : The presence of electron-donating groups enhances biological activity.
  • Ring modifications : Alterations on the pyridine ring can lead to improved binding affinity to target enzymes or receptors.

Research into SAR has revealed that modifications can significantly affect the potency and selectivity of these compounds against specific biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyridine, 2-[(ethylthio)methyl]-, and how do reaction conditions influence yield?

  • Methodological Answer : Compare microwave-assisted synthesis (e.g., reduced reaction time and improved selectivity) with conventional thermal methods . Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS to assess intermediates and byproducts. For example, microwave irradiation at 100–120°C in acetonitrile may enhance regioselectivity of the ethylthio group attachment .

Q. Which spectroscopic techniques are most effective for characterizing Pyridine, 2-[(ethylthio)methyl]-?

  • Methodological Answer : Use FT-IR to identify S–C and C–N vibrational modes (e.g., 650–750 cm⁻¹ for C–S stretching) . Complement with ¹H/¹³C NMR to resolve methylene (–CH₂–) and pyridine ring protons (δ ~7.0–8.5 ppm) . X-ray crystallography is critical for confirming stereochemistry, particularly if the ethylthio group induces conformational rigidity .

Q. How does the ethylthio substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethylthio group acts as a weak electron-donating moiety, enhancing pyridine’s susceptibility to electrophilic attack at the ortho position. Use DFT calculations to map electron density distribution and validate with kinetic studies (e.g., monitoring halogenation rates) .

Q. What are the recommended storage conditions to prevent degradation of Pyridine, 2-[(ethylthio)methyl]-?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize oxidation of the thioether group. Regularly assess purity via TLC or LC-MS, as moisture can hydrolyze the ethylthio moiety to sulfoxide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Pyridine, 2-[(ethylthio)methyl]- derivatives?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., sulfoxide byproducts) or solvent-dependent conformational changes. Reproduce assays under standardized conditions (e.g., DMSO concentration ≤0.1% v/v) and characterize metabolites using HRMS . Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization for receptor binding studies).

Q. What strategies optimize Pyridine, 2-[(ethylthio)methyl]- for coordination chemistry applications?

  • Methodological Answer : The ethylthio group can act as a hemilabile ligand. Synthesize Pt(II) or Cu(II) complexes and analyze stability constants via potentiometric titrations. Compare coordination modes (κ¹-S vs. κ²-N,S) using EPR and magnetic susceptibility measurements .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer : Perform DFT studies (B3LYP/6-311+G(d,p)) to model transition states in cross-coupling reactions. Focus on sulfur’s lone-pair interactions with metal centers (e.g., Pd). Validate with kinetic isotope effect (KIE) experiments .

Q. What experimental approaches elucidate the compound’s role in enzymatic inhibition?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., cytochrome P450). Confirm binding via ITC and mutagenesis studies (e.g., replacing active-site cysteine residues to assess sulfur-mediated interactions) .

Q. How can green chemistry principles be applied to synthesize Pyridine, 2-[(ethylthio)methyl]-?

  • Methodological Answer : Replace toxic solvents (DMF, CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize atom economy by one-pot sequential alkylation-thiolation using recyclable catalysts like Fe₃O₄@SiO₂-NH₂ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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